Propylene glycol dipalmitate
Overview
Description
Propylene glycol dipalmitate (PGDP) is a synthetic organic compound with the chemical formula C35H68O4 . It is a colorless, viscous liquid that is relatively odorless and slightly sweet-tasting. PGDP is commonly used as a plasticizer , emulsifier , and demulsifier in various applications. Its hygroscopic nature allows it to readily absorb water from the surrounding environment .
Synthesis Analysis
PGDP can be synthesized by reacting palmitic acid with propylene glycol in the presence of a catalyst. The resulting compound is a diester formed by the esterification of two palmitic acid molecules with propylene glycol .Molecular Structure Analysis
The molecular structure of PGDP consists of two palmitic acid chains (saturated fatty acids) esterified to the hydroxyl groups of propylene glycol. This structure imparts its unique properties, including solubility and stability .Scientific Research Applications
Application 1: Solid Lipid Nanoparticles (SLNs) for Delivery of Bioactive Compounds
- Summary of the Application : Propylene glycol monopalmitate (PGMP) and glyceryl monostearate (GMS) mixtures were used to develop solid lipid nanoparticles (SLNs) with stable lipid matrix structures for the delivery of bioactive compounds . Carvacrol, a model lipophilic antimicrobial, was used in this study .
- Methods of Application : Stable SLNs were fabricated at PGMP:GMS mass ratios of 2:1 and 1:1, and the carvacrol loading was up to 30% of lipids with >98% encapsulation efficiency . Fluorescence spectra and release profiles were used to confirm the successful encapsulation and homogeneous distribution of carvacrol within the SLNs .
- Results or Outcomes : SLNs fabricated with equal masses of PGMP and GMS had better stability of carvacrol during storage and higher sphericity than those with a ratio of 2:1 . They were also much more effective than free carvacrol against Escherichia coli O157:H7 and Staphylococcus aureus .
Application 2: Production of Renewable Propylene Glycol
- Summary of the Application : Propylene glycol, a sustainable chemical with several industrial applications, can be produced from catalytic hydrogenolysis of glycerol . This process provides an alternative and renewable propylene glycol production route .
- Methods of Application : The study reviews different catalysts for glycerol hydrogenolysis, the reaction mechanism, and process challenges . It also presents previous studies related to the economic and environmental assessment of propylene glycol production .
- Results or Outcomes : The review outlines the technology readiness level of different production pathways, as well as the challenges and future direction of propylene glycol production from glycerol and other renewable feedstocks .
Application 3: Wearable Electronics and Energy Storage Devices
- Summary of the Application : Propylene glycol is used with Mxene nanoparticles to produce wearable electronics and energy storage devices . This is a revolutionary change for the modern biomedical sector as well as smart textile production .
- Methods of Application : The specific methods of application are not detailed in the source. However, it involves the use of propylene glycol and Mxene nanoparticles .
- Results or Outcomes : The outcomes of this application are not detailed in the source. However, it is mentioned that this application has brought about revolutionary changes in the biomedical sector and smart textile production .
Application 4: Preparation of Graphene/Propylene Glycol Nanofluids
- Summary of the Application : Stable graphene/propylene glycol nanofluids are prepared for potential applications in thermal engineering .
- Methods of Application : The nanofluids are prepared by a “two-step method” using a 60 wt % propylene glycol deionized water solution as the base fluid . The thermal conductivity and viscosity of the nanofluids are evaluated .
- Results or Outcomes : The outcomes of this application are not detailed in the source. However, it is mentioned that stable graphene/propylene glycol nanofluids are successfully prepared .
Application 5: Wearable Electronics and Energy Storage Devices
- Summary of the Application : Propylene glycol is used with Mxene nanoparticles to produce wearable electronics and energy storage devices . This is a revolutionary change for the modern biomedical sector as well as smart textile production .
- Methods of Application : The specific methods of application are not detailed in the source. However, it involves the use of propylene glycol and Mxene nanoparticles .
- Results or Outcomes : The outcomes of this application are not detailed in the source. However, it is mentioned that this application has brought about revolutionary changes in the biomedical sector and smart textile production .
Application 6: Preparation of Graphene/Propylene Glycol Nanofluids
- Summary of the Application : Stable graphene/propylene glycol nanofluids are prepared for potential applications in thermal engineering .
- Methods of Application : The nanofluids are prepared by a “two-step method” using a 60 wt % propylene glycol deionized water solution as the base fluid . The thermal conductivity and viscosity of the nanofluids are evaluated .
- Results or Outcomes : The outcomes of this application are not detailed in the source. However, it is mentioned that stable graphene/propylene glycol nanofluids are successfully prepared .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-hexadecanoyloxypropyl hexadecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H68O4/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-34(36)38-32-33(3)39-35(37)31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h33H,4-32H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWTZRBLIYNMYTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(C)OC(=O)CCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H68O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40955222 | |
Record name | Propane-1,2-diyl dihexadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40955222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
552.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Propylene glycol dipalmitate | |
CAS RN |
33587-20-1 | |
Record name | 1,1′-(1-Methyl-1,2-ethanediyl) dihexadecanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33587-20-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propylene glycol dipalmitate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033587201 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propane-1,2-diyl dihexadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40955222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methylethane-1,2-diyl dipalmitate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.878 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PROPYLENE GLYCOL DIPALMITATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H9A347QU31 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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